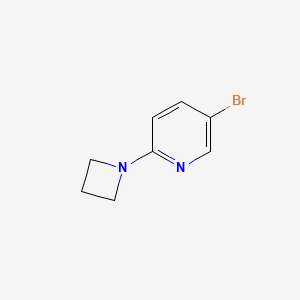

2-(Azetidin-1-yl)-5-bromopyridine

Vue d'ensemble

Description

2-(Azetidin-1-yl)-5-bromopyridine is a compound that features both an azetidine and a pyridine moiety. Azetidine, a four-membered cyclic lactam, is known for its utility as a building block in the synthesis of various organic molecules, including beta-lactam antibiotics. The strain energy associated with the azetidine ring makes it a versatile intermediate for creating a wide array of biologically significant compounds that do not necessarily contain the beta-lactam ring itself .

Synthesis Analysis

The synthesis of azetidine derivatives often involves exploiting the reactivity of the strained beta-lactam ring. For instance, azetidinones have been synthesized from Schiff bases, which in turn are prepared from reactions involving amines and aldehydes. In the context of 2-(Azetidin-1-yl)-5-bromopyridine, similar synthetic strategies may be employed, utilizing the azetidine ring as a synthon for further functionalization . Additionally, Stille coupling reactions have been used to synthesize azetidine-containing compounds, indicating the potential for palladium-catalyzed cross-coupling methods in the synthesis of such molecules .

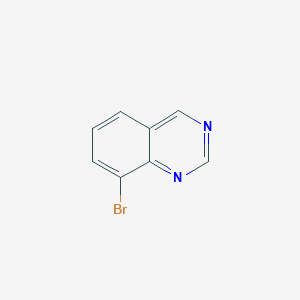

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered lactam ring. This strain contributes to the reactivity of the compound and allows for various chemical transformations. The presence of substituents on the azetidine ring, such as a 5-bromopyridine group, can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Azetidine derivatives participate in a range of chemical reactions, leveraging the reactivity of the strained beta-lactam ring. Selective bond cleavage can be induced, leading to the formation of various functional groups. For example, azetidinones can be synthesized through reactions with chloroacetyl chloride, and further transformations can yield a variety of compounds with potential biological activity . The Stille coupling mentioned earlier is another example of a chemical reaction involving azetidine derivatives, which can be used to create complex molecules with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Azetidin-1-yl)-5-bromopyridine and related compounds are influenced by their molecular structure. The presence of the azetidine ring imparts certain chemical reactivity due to ring strain, while substituents like the 5-bromopyridine group can affect properties such as solubility, boiling point, and stability. The spectral data, including IR, 1H NMR, and Mass spectrometry, are essential for characterizing these compounds and confirming their structures . Additionally, the biological activities of these compounds, such as antimicrobial properties, are directly related to their chemical structure and properties .

Safety And Hazards

According to the safety data sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored properly to avoid dust formation and contact with skin and eyes .

Propriétés

IUPAC Name |

2-(azetidin-1-yl)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSNUAQAYRFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-1-yl)-5-bromopyridine | |

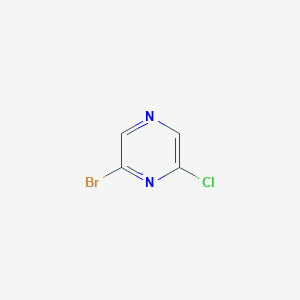

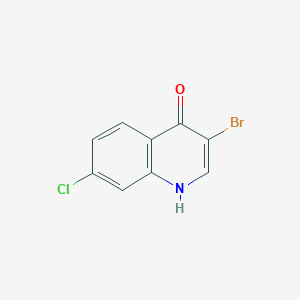

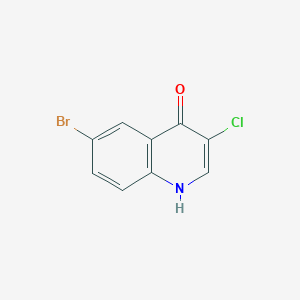

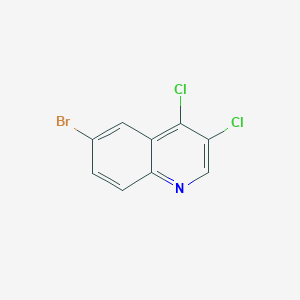

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.